Pyrimido[5,4-b]benzofurane, 2-(4-chlorophenyl)-4-(1-piperidyl)-
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Overview
Description
2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine is a complex heterocyclic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-piperidino1One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring, which is then functionalized with the desired substituents . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of the process . This method allows for the rapid and uniform heating of the reaction mixture, leading to faster reaction times and higher product yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of tumor cell growth or antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen share a similar benzofuran core and exhibit biological activities such as anticancer and antibacterial properties.
Pyrimidine derivatives: Compounds like 5-fluorouracil and methotrexate are well-known pyrimidine derivatives with significant anticancer activities.
Uniqueness
2-(4-Chlorophenyl)-4-piperidino1benzofuro[3,2-d]pyrimidine is unique due to its combined benzofuran and pyrimidine structure, which imparts a wide range of biological activities.
Properties
Molecular Formula |
C21H18ClN3O |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-piperidin-1-yl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C21H18ClN3O/c22-15-10-8-14(9-11-15)20-23-18-16-6-2-3-7-17(16)26-19(18)21(24-20)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2 |
InChI Key |
WQDHJJIGUHPVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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